

Sandoz 58-035: Application and Protocols in SARS-CoV-2 Research

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Compound of Interest		
Compound Name:	Sandoz 58-035	
Cat. No.:	B1196694	Get Quote

A Tool for Elucidating Cholesterol-Dependent Viral Entry Mechanisms Abstract

Sandoz 58-035 is a potent and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] While not a direct antiviral agent against SARS-CoV-2, **Sandoz 58-035** has emerged as a critical research tool for investigating the role of host cell cholesterol metabolism in viral infection. Specifically, it is instrumental in dissecting the mechanism of action of potential antiviral compounds that modulate cholesterol pathways, such as 25-hydroxycholesterol (25HC). These notes provide detailed protocols for the use of **Sandoz 58-035** in SARS-CoV-2 research, focusing on its application in cell-to-cell fusion and pseudovirus entry assays.

Introduction

The entry of SARS-CoV-2 into host cells is a complex process that relies on the interaction of the viral spike protein with the ACE2 receptor and the subsequent fusion of viral and cellular membranes. Host cell lipid composition, particularly the availability of cholesterol in the plasma membrane, is a critical factor for efficient viral entry.[4] Some interferon-stimulated genes, such as cholesterol 25-hydroxylase (CH25H), exhibit antiviral activity by producing 25-hydroxycholesterol (25HC), which depletes accessible membrane cholesterol.[5][6]





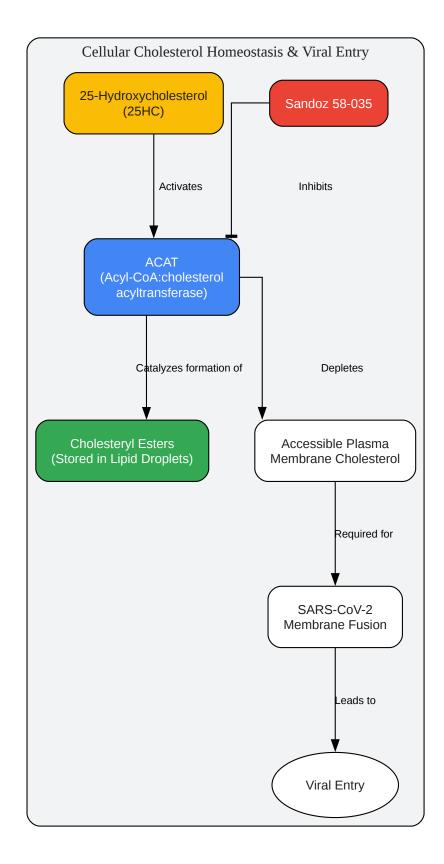


Sandoz 58-035 serves as a key reagent to validate the mechanism of cholesterol-depleting antiviral compounds. By inhibiting ACAT, **Sandoz 58-035** prevents the esterification and subsequent storage of cholesterol, thereby counteracting the effects of ACAT activators like 25HC.[5][6] Its use in conjunction with such compounds helps to confirm that their antiviral activity is indeed dependent on the ACAT-mediated depletion of plasma membrane cholesterol.

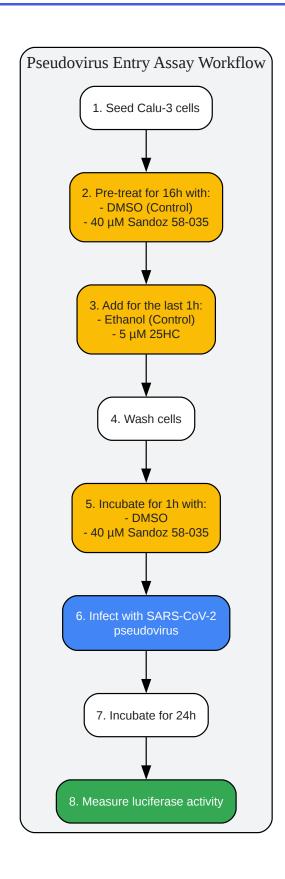
Mechanism of Action

Sandoz 58-035 competitively inhibits ACAT, which is primarily located in the endoplasmic reticulum. ACAT catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA. These cholesteryl esters are then stored in lipid droplets. In the context of SARS-CoV-2 research, the antiviral compound 25HC activates ACAT, leading to a reduction in accessible cholesterol at the plasma membrane, which is required for viral fusion. By inhibiting ACAT, **Sandoz 58-035** prevents this cholesterol depletion, thereby restoring the conditions permissive for viral entry and fusion.[5][6]









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